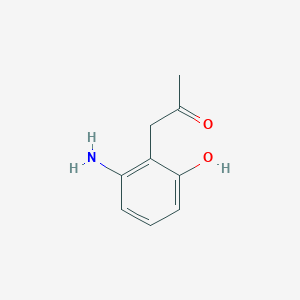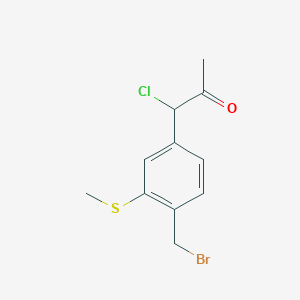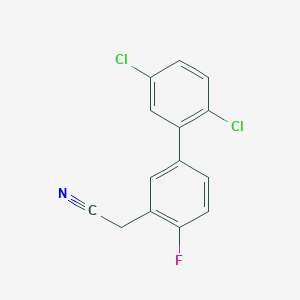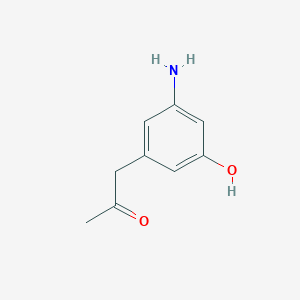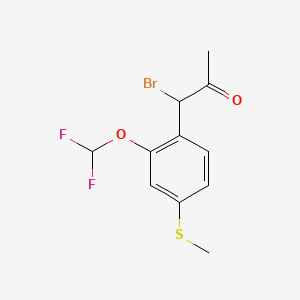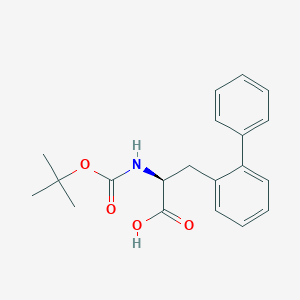![molecular formula C13H15F3N2O3 B14047515 N'-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide](/img/structure/B14047515.png)
N'-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide is a chemical compound with the molecular formula C13H15F3N2O3. It is known for its use in organic synthesis, particularly as a protecting group for amines. The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) group and a trifluoromethyl group attached to a benzohydrazide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide typically involves the reaction of 4-(trifluoromethyl)benzohydrazide with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the BOC group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like hydrochloric acid (HCl) and trifluoroacetic acid (TFA) are used for deprotection of the BOC group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the BOC group yields the corresponding amine .
Applications De Recherche Scientifique
N’-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide has several scientific research applications:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the selective modification of molecules.
Biology: Employed in the synthesis of peptides and other biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of N’-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide involves the formation of a stable carbamate linkage with amines. The BOC group protects the amine functionality during chemical reactions and can be selectively removed under acidic conditions. The trifluoromethyl group enhances the compound’s stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-[(tert-butoxy)carbonyl]-4-methylbenzohydrazide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N’-[(tert-butoxy)carbonyl]-4-chlorobenzohydrazide: Contains a chlorine atom instead of a trifluoromethyl group.
N’-[(tert-butoxy)carbonyl]-4-nitrobenzohydrazide: Features a nitro group in place of the trifluoromethyl group.
Uniqueness
N’-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring enhanced stability and reactivity .
Propriétés
Formule moléculaire |
C13H15F3N2O3 |
|---|---|
Poids moléculaire |
304.26 g/mol |
Nom IUPAC |
tert-butyl N-[[4-(trifluoromethyl)benzoyl]amino]carbamate |
InChI |
InChI=1S/C13H15F3N2O3/c1-12(2,3)21-11(20)18-17-10(19)8-4-6-9(7-5-8)13(14,15)16/h4-7H,1-3H3,(H,17,19)(H,18,20) |
Clé InChI |
OXCFIOICLTWCDH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NNC(=O)C1=CC=C(C=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


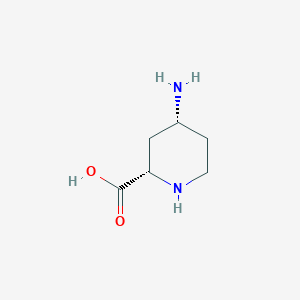
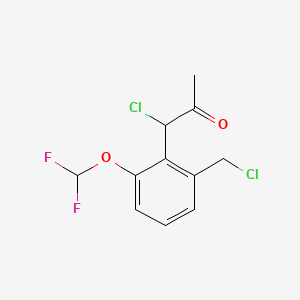

![Ethyl 6-fluorobenzo[d]isoxazole-3-carboxylate](/img/structure/B14047456.png)
